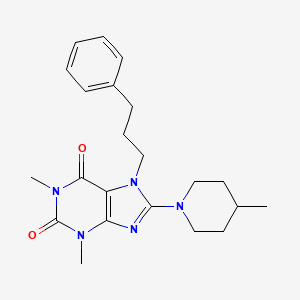

1,3-二甲基-8-(4-甲基哌啶-1-基)-7-(3-苯基丙基)-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Analgesic Activity of Purine Derivatives

Recent studies have focused on the analgesic properties of purine derivatives, particularly those with various substituents that may enhance their pharmacological effects. One such study introduced a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties. These compounds were evaluated for their analgesic activity using in vivo models such as the writhing syndrome and formalin tests. Notably, derivatives like benzylamide and 4-phenylpiperazinamide showed significant analgesic and anti-inflammatory effects, surpassing the reference drug acetylsalicylic acid. Additionally, some compounds demonstrated phosphodiesterase inhibitory activity, suggesting a potential mechanism for their analgesic effects .

Synthesis of Thiadiazepino-fused Purine Derivatives

The synthesis of new purine derivatives has been explored through the creation of thiadiazepino-fused purine ring systems. A three-step synthesis process was developed to produce compounds such as 6-phenyl-1,3-dimethyl-2,4-dioxo-hexahydro-[1,3,5]-thiadiazepino-[3,2-f]-purine. This process involved the use of intermediates like 8-mercapto-1,3-dimethyl-purine-2,6-dione and various chloro derivatives. The resulting compounds represent a novel class of purine derivatives with potential pharmacological applications .

Anti-inflammatory Activity of Pyrimidopurinediones

Another study synthesized a series of substituted analogues based on the 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8-dione ring system. These compounds were tested for their anti-inflammatory activity in an adjuvant-induced arthritis rat model. The activity of these pyrimidopurinediones was found to be comparable to their 2-oxo congeners and to the standard anti-inflammatory drug naproxen. One compound, in particular, exhibited significant cyclooxygenase inhibitory activity and lacked the side effects commonly associated with nonsteroidal anti-inflammatory drugs, such as gastric ulceration and ocular toxicity .

科学研究应用

受体亲和力和精神活性

对 1,3-二甲基-8-(4-甲基哌啶-1-基)-7-(3-苯基丙基)-1H-嘌呤-2,6(3H,7H)-二酮衍生物的研究显示出与受体亲和力和精神活性相关的重大发现。具有 7 位芳基烷基、烯丙基或炔丙基取代基的嘌呤-2,6-二酮的 8-氨基烷基衍生物已被研究其对天然 5-HT1A、5-HT2A 和克隆 5-HT6 和 5-HT7 受体的亲和力和选择性。选定的衍生物在体内模型中表现出抗抑郁样和抗焦虑样活性,表明设计具有精神活性的新 5-HT 配体的潜力 (Chłoń-Rzepa 等人,2013)。

镇痛活性

另一条研究线集中于具有羧基、酯基或酰胺部分的 8-甲氧基-1,3-二甲基-2,6-二氧基嘌呤-7-基衍生物的镇痛特性。这些化合物在体内模型中显示出显着的镇痛和抗炎作用,表明一类新的镇痛和抗炎剂值得进一步的药理学评估 (Zygmunt 等人,2015)。

与钾通道的相互作用

1,3-二甲基-8-(4-甲基哌啶-1-基)-7-(3-苯基丙基)-1H-嘌呤-2,6(3H,7H)-二酮的衍生物也因其对钾通道的影响而被探索。具体而言,已合成取代的 9-芳基-1,8-吖啶二酮衍生物,并研究了它们对血管钾通道的功能性影响,证明了开发针对钾通道的新治疗剂的潜力 (Gündüz 等人,2009)。

分子和计算研究

分子和计算研究提供了对药物相关多态甲基黄嘌呤相互作用模式的见解,包括类似于 1,3-二甲基-8-(4-甲基哌啶-1-基)-7-(3-苯基丙基)-1H-嘌呤-2,6(3H,7H)-二酮的衍生物。这些研究强调了分子内和分子间相互作用(例如氢键和 π···π 堆叠相互作用)在影响这些化合物的生物活性和受体亲和力方面的重要性 (Latosińska 等人,2014)。

属性

IUPAC Name |

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c1-16-11-14-26(15-12-16)21-23-19-18(20(28)25(3)22(29)24(19)2)27(21)13-7-10-17-8-5-4-6-9-17/h4-6,8-9,16H,7,10-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKOUNNGSGXOOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide](/img/structure/B3016186.png)

![1-[2-(4-Chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one](/img/structure/B3016187.png)

![2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B3016189.png)

![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3016191.png)

![Ethyl 4-oxo-3-(4-(trifluoromethyl)phenyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3016192.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3016193.png)

![(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B3016194.png)

![Methyl 3-{[(4-acetylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3016195.png)

![3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B3016202.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine](/img/structure/B3016204.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B3016205.png)